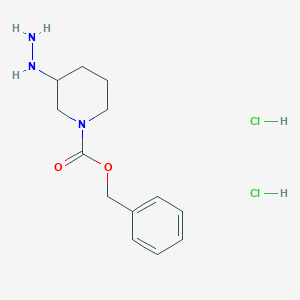

Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring substituted with a hydrazinyl group and a benzyl ester, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl typically involves the following steps:

Formation of Piperidine Derivative: The starting material, 3-piperidone, is reacted with hydrazine hydrate under acidic conditions to form 3-hydrazinylpiperidine.

Esterification: The 3-hydrazinylpiperidine is then esterified with benzyl chloroformate in the presence of a base such as triethylamine to yield Benzyl 3-hydrazinylpiperidine-1-carboxylate.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the hydrazinyl group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, where various electrophiles can replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products

Oxidation: Oxo derivatives of the piperidine ring.

Reduction: Amino derivatives.

Substitution: Various substituted hydrazinyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antiparasitic Activity:

Benzyl 3-hydrazinylpiperidine-1-carboxylate 2HCl has been investigated for its potential as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that compounds with a piperidine structure can enhance bioactivity against this parasite, leading to the development of novel treatments that may overcome the limitations of existing therapies, which often have long treatment regimens and significant side effects .

Structure-Activity Relationship Studies:

Studies have highlighted the importance of substituents on the hydrazine and piperidine moieties in determining the compound's efficacy. For instance, modifications to the hydrazine nitrogen or the introduction of different substituents on the piperidine ring have shown varying degrees of biological activity. This highlights the potential for optimizing this compound through structural modifications .

Pharmacological Insights

Mechanism of Action:

The mechanism by which this compound exerts its effects may involve interference with key metabolic pathways in T. cruzi. The compound's hydrazine group is known to participate in redox reactions, potentially disrupting the parasite's cellular function .

Safety and Toxicity Profiles:

Preliminary studies suggest that this compound exhibits a favorable safety profile compared to other antiparasitic drugs. This is crucial for patient compliance, especially given the adverse effects associated with current treatments like benznidazole and nifurtimox .

Mechanism of Action

The mechanism by which Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The hydrazinyl group can form covalent bonds with enzyme active sites, leading to inhibition. In material science, its incorporation into polymers can alter the physical properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

Benzyl 3-aminopiperidine-1-carboxylate: Similar structure but with an amino group instead of a hydrazinyl group.

Benzyl 3-hydrazinylpyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Benzyl 3-hydrazinylpiperidine-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl is unique due to its combination of a hydrazinyl group and a piperidine ring, which provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable products makes it a versatile compound in both research and industrial settings.

Biological Activity

Benzyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride (BHP) is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of BHP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

BHP has the molecular formula C₁₃H₁₉ClN₃O₂ and a molecular weight of 274.76 g/mol. The compound features a piperidine ring substituted with a hydrazine and a benzyl group, which contributes to its biological activity.

Research indicates that BHP may exhibit its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : BHP has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes and disease states.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways critical for cell function and survival.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that BHP possesses antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : BHP has been investigated for its cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.

- Neuroprotective Effects : Some findings suggest that BHP may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Studies

Several case studies have highlighted the potential therapeutic applications of BHP:

- Case Study 1 : A study involving human cancer cell lines demonstrated that BHP significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

- Case Study 2 : In an animal model of infection, administration of BHP resulted in decreased bacterial load compared to controls, indicating its efficacy as an antimicrobial agent .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of BHP derivatives have provided insights into optimizing its biological activity. Modifications to the piperidine ring and hydrazine moiety have been explored to enhance potency and selectivity against target cells .

Properties

Molecular Formula |

C13H21Cl2N3O2 |

|---|---|

Molecular Weight |

322.2 g/mol |

IUPAC Name |

benzyl 3-hydrazinylpiperidine-1-carboxylate;dihydrochloride |

InChI |

InChI=1S/C13H19N3O2.2ClH/c14-15-12-7-4-8-16(9-12)13(17)18-10-11-5-2-1-3-6-11;;/h1-3,5-6,12,15H,4,7-10,14H2;2*1H |

InChI Key |

BBZBIOATQFFEAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NN.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.